molecular formula C20H28ClNO3 B5547483 [1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone

[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone

Cat. No.: B5547483
M. Wt: 365.9 g/mol
InChI Key: AGWNWPFJCOMSKZ-FOIQADDNSA-N
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Description

[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is 365.1757714 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • This compound has been utilized in palladium-catalyzed synthesis processes, specifically in the formation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These reactions involve oxidative cyclization and alkoxycarbonylation of 4-yn-1-ols, demonstrating its utility in complex organic syntheses (Gabriele et al., 2000).
  • Molecular Interaction and Structure Studies :

    • The compound's structure has been analyzed in the context of luminescent mono- and binuclear cyclometalated platinum(II) complexes. This study contributes to understanding the fluid- and solid-state oligomeric interactions in such complexes (Lai et al., 1999).
    • Additionally, its crystal structure was determined, revealing insights into the dihedral angles between its benzene ring and piperidine rings, which is valuable for understanding its chemical behavior and potential applications (Revathi et al., 2015).
  • Pharmaceutical Research :

    • Although excluding direct drug use and dosage information, it's notable that variations of this compound have been explored in pharmaceutical research. For instance, related piperidine derivatives have been synthesized and studied for their potential in developing new pharmaceutical compounds (Ibenmoussa et al., 1998).
  • Organometallic Chemistry :

    • The compound has been used in organometallic chemistry, particularly in reactions involving ruthenium carbonyl cluster complexes. This research is significant for understanding the electron donor-acceptor properties of such complexes, which have numerous applications in catalysis and materials science (Jeynes et al., 1994).
  • Nuclear Magnetic Resonance (NMR) Studies :

    • It has been included in studies involving carbon-13 magnetic resonance to determine the stereochemistry of related piperidine derivatives. Such studies are crucial for understanding molecular configurations and their implications in various chemical reactions (Jones et al., 1973).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3/c1-15-14-22(12-10-20(15,24)11-13-25-2)18(23)19(8-3-9-19)16-4-6-17(21)7-5-16/h4-7,15,24H,3,8-14H2,1-2H3/t15-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWNWPFJCOMSKZ-FOIQADDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)C2(CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2(CCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.